molecular formula C25H28N4O2S B2717040 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-25-8

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2717040
CAS No.: 851810-25-8
M. Wt: 448.59
InChI Key: XFNUNEWCEAKEMS-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic chemical compound provided for non-clinical research and development purposes. This product is intended for use by qualified laboratory and research professionals. As a complex molecule featuring a thiazolotriazole core, it may be of interest in various pharmacological and biochemical screening studies. Its specific mechanism of action, binding affinity, and primary research applications are compound-specific and must be verified by the researcher through literature review and experimental data. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant scientific literature and safety data sheets before use. All necessary precautions must be taken to ensure safe handling and storage.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-17-26-25-29(27-17)24(30)23(32-25)22(20-8-10-21(31-2)11-9-20)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19,22,30H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNUNEWCEAKEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is notable for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including a piperidine ring and a triazolothiazole core, suggest a diverse range of biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O1S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_1\text{S}

This structure includes:

  • A benzylpiperidine moiety
  • A methoxyphenyl group
  • A thiazolo-triazole core

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release.
  • Enzyme Inhibition : It may inhibit certain enzymes that play crucial roles in metabolic pathways.
  • Signal Transduction Modulation : The compound could influence cellular signaling pathways, altering physiological responses.

Biological Evaluation

Recent studies have highlighted various biological activities associated with this compound:

Antiviral Activity

Research has indicated that derivatives of piperidine, similar to this compound, exhibit antiviral properties. For instance:

  • Compounds with similar piperidine structures have been evaluated against HIV and other viruses, showing moderate antiviral activity against CVB-2 and HSV-1 .

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal properties were also evaluated:

  • It was tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger .

Case Studies

Several case studies demonstrate the biological activity of similar compounds:

  • Antiviral Screening : In a study evaluating piperazine derivatives, certain compounds showed significant protection against viral infections with cytotoxic concentrations ranging from 54 μM to 100 μM .
  • Antibacterial Testing : Another study reported that synthesized piperidine derivatives exhibited promising antibacterial activity against various bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsObserved EffectReference
AntiviralPiperidine derivativesModerate protection against CVB-2 and HSV-1
AntibacterialPiperidine derivativesEffective against Staphylococcus aureus
AntifungalPiperidine derivativesEffective against Candida albicans
Enzyme InhibitionPiperidine derivativesInhibition of acetylcholinesterase (AChE)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and biological activities of analogous thiazolo-triazole derivatives:

Compound Name Substituents at 5-Position Core Modification Molecular Weight (g/mol) Notable Biological Activity Evidence Source
5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperidinyl, 4-methoxyphenyl Thiazolo-triazol-6-ol ~509.6* Not reported
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenylpiperazinyl, 4-ethoxy-3-methoxyphenyl Thiazolo-triazol-6-ol ~580.1 Not reported
5-[(4-Methoxyphenyl)(4-methylpiperazinyl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Methylpiperazinyl, 4-methoxyphenyl Thiazolo-triazol-6-ol ~454.5 Not reported
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperazinyl, p-tolyl Thiazolo-triazol-6-ol ~494.6 Not reported
5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one 4-Benzyloxybenzylidene, 3,4,5-trimethoxyphenyl Thiazolo-triazol-6-one ~545.6 Selective anticancer activity (HCT116, HeLa)

*Molecular weight calculated based on formula C28H31N5O2S.

Key Observations:

Replacement of methoxy with ethoxy (as in ) may slightly reduce metabolic clearance due to increased steric bulk.

Bioactivity Trends :

  • Thiazolo-triazol-6-one derivatives (e.g., ) with aromatic substituents (e.g., benzyloxybenzylidene) demonstrate selective anticancer activity against HCT116 and HeLa cells, with IC50 values lower than cisplatin in some cases. The hydroxyl group in the main compound could confer similar hydrogen-bonding interactions but may reduce stability compared to the ketone in 6-one analogs.

Structural Flexibility: Piperazine/piperidine vs. benzylpiperidine substitutions influence conformational flexibility.

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